N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]butanamide
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Overview
Description
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}BUTANAMIDE is a complex organic compound that features a piperidine moiety, a benzodiazole ring, and a butanamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}BUTANAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the butanamide group under controlled conditions, often using reagents such as dichloromethane and lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents include dichloromethane, lutidine, and various catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways and cellular functions, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4-piperidone
- 1-Benzyl-4-piperidone
- N-BENZOYL-4-PIPERIDONE
- Yohimbine
Uniqueness
N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}BUTANAMIDE is unique due to its specific combination of a piperidine moiety, a benzodiazole ring, and a butanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H26N4O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C18H26N4O/c1-3-7-18(23)19-14-8-9-16-15(12-14)20-17(21(16)2)13-22-10-5-4-6-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,23) |
InChI Key |
BXBXJIOTUHSIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C |
Origin of Product |
United States |
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